molecular formula C23H20F3N3O7S B5035073 N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No. B5035073
M. Wt: 539.5 g/mol
InChI Key: JDXJCKVDHNAPSC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a glycinamide core, which is a derivative of the amino acid glycine. Attached to this core are three aromatic rings: a 2,4-dimethoxyphenyl group, a 2-nitrophenyl group with a sulfonyl linker, and a 3-(trifluoromethyl)phenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the 2,4-dimethoxyphenyl group could potentially be introduced via a Friedel-Crafts alkylation . The 2-nitrophenyl group could be introduced via a nitration reaction, and the sulfonyl group could be introduced via a sulfonation reaction . The 3-(trifluoromethyl)phenyl group could potentially be introduced via a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The electron-donating methoxy groups on the 2,4-dimethoxyphenyl ring would likely increase the electron density of this ring, making it more reactive in electrophilic aromatic substitution reactions . The electron-withdrawing nitro group on the 2-nitrophenyl ring would likely decrease the electron density of this ring, making it less reactive in electrophilic aromatic substitution reactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the amide group could undergo hydrolysis to form an amine and a carboxylic acid . The aromatic rings could undergo electrophilic aromatic substitution reactions, with the reactivity of each ring influenced by the electron-donating or electron-withdrawing nature of its substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water . The presence of the amide group could potentially allow for hydrogen bonding, which could influence the compound’s solubility in certain solvents .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry. Such compounds could potentially have applications in various fields, including medicine, materials science, and more .

properties

IUPAC Name

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O7S/c1-35-17-10-11-18(20(13-17)36-2)28(37(33,34)21-9-4-3-8-19(21)29(31)32)14-22(30)27-16-7-5-6-15(12-16)23(24,25)26/h3-13H,14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXJCKVDHNAPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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